molecular formula C22H25N3O4S2 B10874741 methyl 2-[[4-(4-methoxyphenyl)-3-oxo-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

methyl 2-[[4-(4-methoxyphenyl)-3-oxo-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

Cat. No.: B10874741
M. Wt: 459.6 g/mol
InChI Key: FGYJDSDAFSAHPO-UHFFFAOYSA-N
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Description

Methyl 2-[[4-(4-methoxyphenyl)-3-oxo-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[4-(4-methoxyphenyl)-3-oxo-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This is typically achieved through a series of cyclization reactions involving the condensation of appropriate starting materials under controlled conditions.

    Introduction of the methoxyphenyl group: This step involves the use of electrophilic aromatic substitution reactions to attach the methoxyphenyl group to the tricyclic core.

    Attachment of the sulfanylacetate moiety: This is usually done through nucleophilic substitution reactions, where the sulfanylacetate group is introduced to the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[4-(4-methoxyphenyl)-3-oxo-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[[4-(4-methoxyphenyl)-3-oxo-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[740

    Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: Its unique structure may make it useful in the development of novel materials with specific properties.

    Biological Studies: It could be used as a probe to study various biological processes, given its potential interactions with biological molecules.

Mechanism of Action

The mechanism of action of methyl 2-[[4-(4-methoxyphenyl)-3-oxo-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific tricyclic structure and the presence of multiple functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H25N3O4S2

Molecular Weight

459.6 g/mol

IUPAC Name

methyl 2-[[4-(4-methoxyphenyl)-3-oxo-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

InChI

InChI=1S/C22H25N3O4S2/c1-13(2)24-10-9-16-17(11-24)31-20-19(16)21(27)25(14-5-7-15(28-3)8-6-14)22(23-20)30-12-18(26)29-4/h5-8,13H,9-12H2,1-4H3

InChI Key

FGYJDSDAFSAHPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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